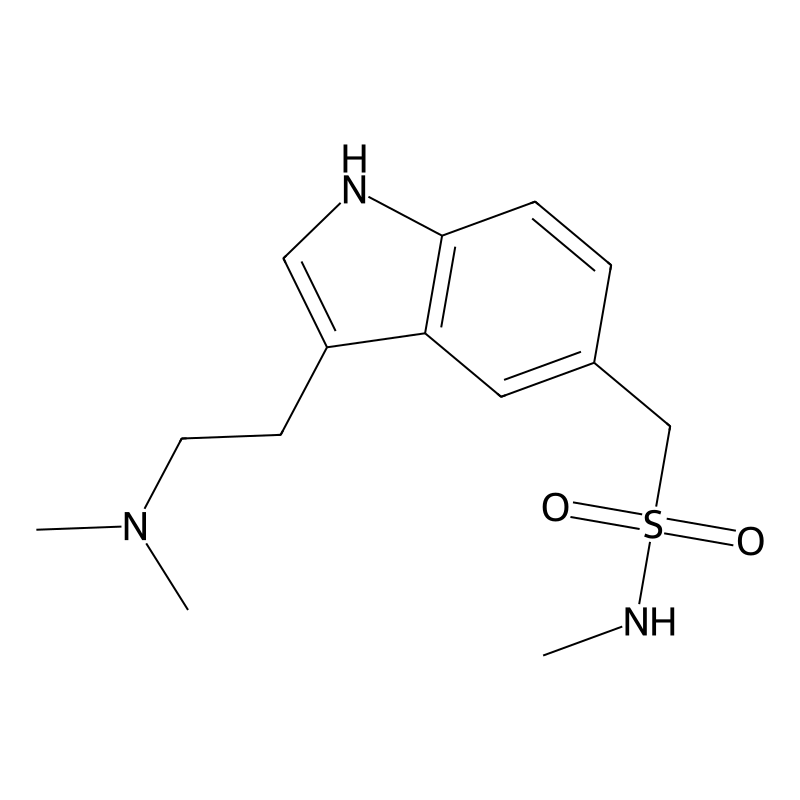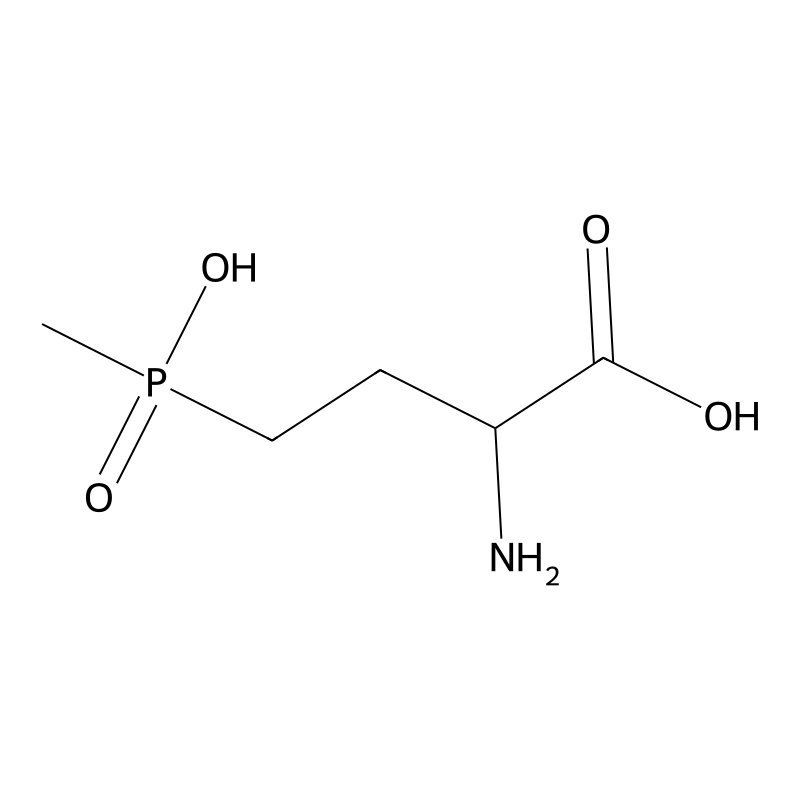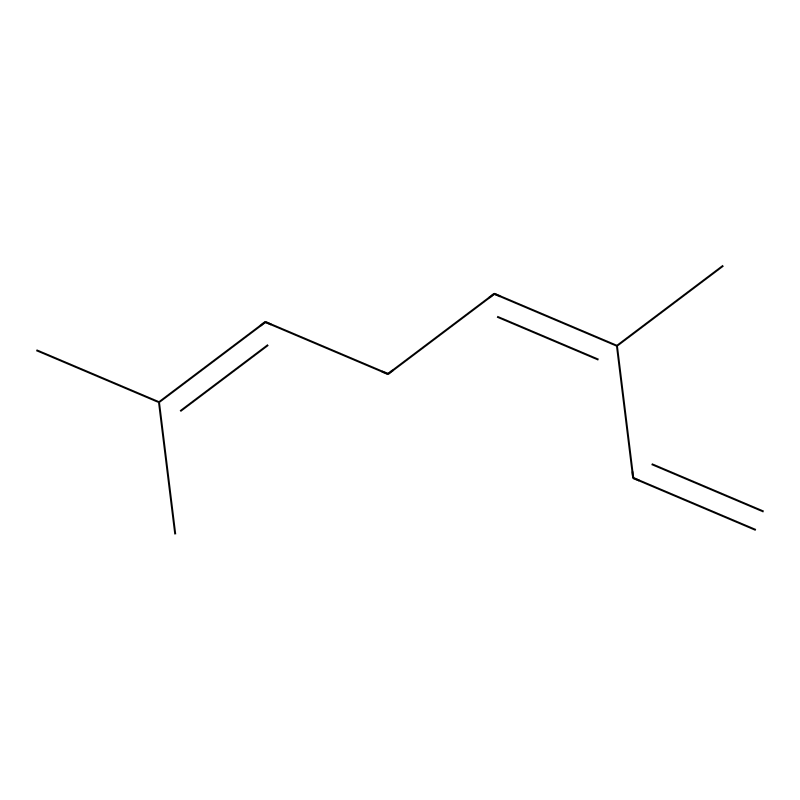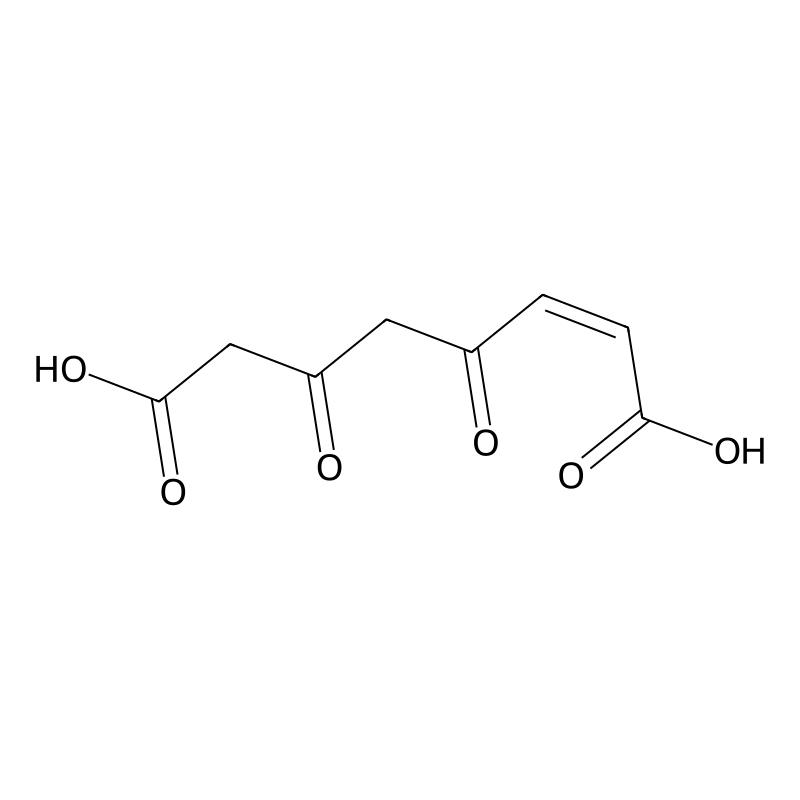3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide
Catalog No.
S2964194
CAS No.
900135-61-7
M.F
C12H14N6O3S
M. Wt
322.34
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
900135-61-7
Product Name
3-(pyrrolidin-1-ylsulfonyl)-N-(1H-tetrazol-5-yl)benzamide
IUPAC Name
3-pyrrolidin-1-ylsulfonyl-N-(2H-tetrazol-5-yl)benzamide
Molecular Formula
C12H14N6O3S
Molecular Weight
322.34
InChI
InChI=1S/C12H14N6O3S/c19-11(13-12-14-16-17-15-12)9-4-3-5-10(8-9)22(20,21)18-6-1-2-7-18/h3-5,8H,1-2,6-7H2,(H2,13,14,15,16,17,19)
InChI Key
QFSZPBNQNRTBCV-UHFFFAOYSA-N
SMILES
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NNN=N3
Solubility
not available
This compound belongs to the class of aroyl tetrazoles, which are molecules containing a central tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon atom) linked to an aromatic group (a benzene ring with a carbonyl group, C=O) through a nitrogen atom. A pyrrolidin-1-ylsulfonyl group (derived from pyrrolidine with a sulfonyl group) is attached to the third position of the benzene ring.
Molecular Structure Analysis
The key features of the molecule include:
- Tetrazole ring: This ring is known for its stability and diverse biological activities [].
- Sulfonyl group (SO2): This group can participate in hydrogen bonding and can influence the polarity of the molecule.
- Aromatic ring: This ring contributes to the overall hydrophobicity of the molecule.
Chemical Reactions Analysis
Without specific research on this compound, outlining its exact synthesis or other reactions is difficult. However, general synthetic pathways for aroyl tetrazoles often involve the reaction of an aromatic acid chloride with a tetrazole derivative [].
Physical And Chemical Properties Analysis
- Solid state at room temperature: The presence of the aromatic ring and sulfonyl group suggests a relatively high molecular weight, potentially leading to a solid state at room temperature.
- Moderate solubility: The balance between the hydrophobic aromatic ring and the polar tetrazole and sulfonyl groups might result in moderate solubility in both water and organic solvents.
XLogP3
0.3
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








